molecular formula C20H19N3O3 B11028986 (3R)-3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

(3R)-3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B11028986
M. Wt: 349.4 g/mol
InChI Key: SMPQISFMJCVYLD-QGZVFWFLSA-N
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Description

(3R)-3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzodiazepine core fused with an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring.

    Introduction of the Isoquinoline Moiety: The isoquinoline moiety is introduced through a series of reactions, including nucleophilic substitution and cyclization.

    Final Coupling and Cyclization: The final step involves coupling the benzodiazepine core with the isoquinoline moiety, followed by cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the mechanisms of various biological processes.

Medicine

In medicine, (3R)-3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as anxiolytic, anticonvulsant, or sedative effects, similar to other benzodiazepines.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R)-3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets in the body. These targets may include:

    GABA Receptors: Similar to other benzodiazepines, this compound may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative or anxiolytic effects.

    Ion Channels: The compound may modulate ion channels, affecting the flow of ions across cell membranes and influencing cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: A benzodiazepine with potent anticonvulsant properties.

Uniqueness

(3R)-3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its fused benzodiazepine and isoquinoline structure, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural uniqueness allows for the exploration of new therapeutic applications and chemical reactions.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

(3R)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C20H19N3O3/c24-18(23-10-9-13-5-1-2-6-14(13)12-23)11-17-20(26)21-16-8-4-3-7-15(16)19(25)22-17/h1-8,17H,9-12H2,(H,21,26)(H,22,25)/t17-/m1/s1

InChI Key

SMPQISFMJCVYLD-QGZVFWFLSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)C[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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